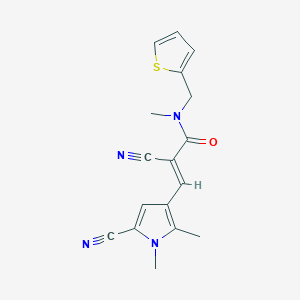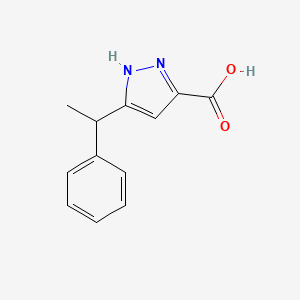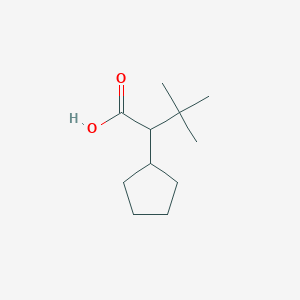
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Techniques
- Research on related compounds has explored synthesis methods, such as condensation reactions, and characterization using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. For instance, a study focused on synthesizing and analyzing the electronic properties of similar compounds using ultraviolet-visible absorption spectroscopy and cyclic voltammetry, revealing insights into their electronic structure and thermal properties (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Heterocyclic Synthesis and Bioactivity
- Another area of application is in the synthesis of heterocyclic compounds with potential antimicrobial activities. For example, compounds related to "(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide" have been used to synthesize various heterocyclic derivatives, including pyridines and pyrimidines, which were then evaluated for their antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Enaminone Complexes and Metal Chelation
- Enaminones derived from similar structural frameworks have been synthesized and chelated with different metal nitrates, showing bioactivity against various bacteria and fungi, indicating potential applications in developing antimicrobial agents (Jeragh & Elassar, 2015).
Polymer Science
- In polymer science, compounds with similar molecular structures have been utilized in synthesizing fluorinated polyamides and polyimides, demonstrating exceptional solubility, thermal stability, and electrical properties, making them suitable for advanced material applications (Liaw, Huang, & Chen, 2006).
Solar Cell Applications
- The molecular engineering of organic sensitizers for solar cell applications is another significant area. Derivatives with similar cyano and enamide functional groups have been designed to achieve high incident photon-to-current conversion efficiency, underscoring the potential for developing efficient solar energy conversion materials (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-methyl-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-13(8-15(10-19)21(12)3)7-14(9-18)17(22)20(2)11-16-5-4-6-23-16/h4-8H,11H2,1-3H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWFSNWGQXLCN-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)




![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![5-Octylsulfanyl-1H-[1,2,4]triazole](/img/structure/B2614158.png)
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)
![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)
![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)

